2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one
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Overview
Description
2-(4-(Hexylamino)phenyl)-4H-chromen-4-one is an organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hexylamino group attached to a phenyl ring, which is further connected to a chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hexylamino)phenyl)-4H-chromen-4-one typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Hexylamino Group: The final step involves the nucleophilic substitution of the phenyl group with hexylamine under mild conditions to yield the desired compound.
Industrial Production Methods
Industrial production of 2-(4-(Hexylamino)phenyl)-4H-chromen-4-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Green chemistry approaches, such as the use of non-toxic solvents and catalysts, may be employed to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hexylamino)phenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The hexylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hexylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified chromen-4-one core.
Substitution: Compounds with different substituents replacing the hexylamino group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(4-(Hexylamino)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Amino)phenyl)-4H-chromen-4-one: Lacks the hexyl group, resulting in different biological activities.
2-(4-(Methylamino)phenyl)-4H-chromen-4-one: Contains a methyl group instead of a hexyl group, leading to variations in its chemical properties and applications.
Uniqueness
2-(4-(Hexylamino)phenyl)-4H-chromen-4-one is unique due to the presence of the hexylamino group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable candidate for further research and development in various scientific fields.
Properties
CAS No. |
920286-96-0 |
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Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[4-(hexylamino)phenyl]chromen-4-one |
InChI |
InChI=1S/C21H23NO2/c1-2-3-4-7-14-22-17-12-10-16(11-13-17)21-15-19(23)18-8-5-6-9-20(18)24-21/h5-6,8-13,15,22H,2-4,7,14H2,1H3 |
InChI Key |
LFZRNOJSISQLSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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